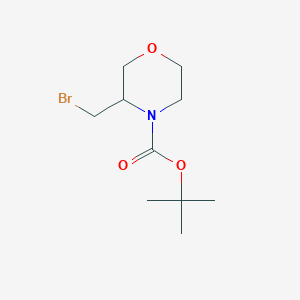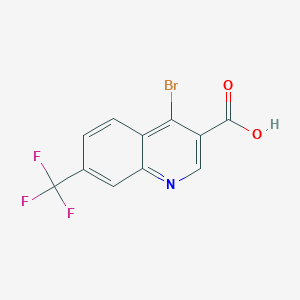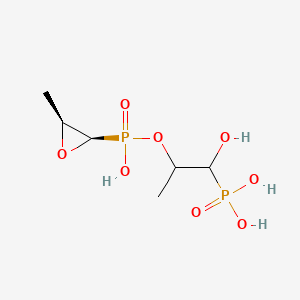
(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthetic routes and reaction conditions for (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid are not extensively documented in the public domain. it is known that this compound can be synthesized as a byproduct during the production of Fosfomycin . Industrial production methods likely involve the use of specific reagents and controlled conditions to ensure the purity and yield of the desired product.
Análisis De Reacciones Químicas
(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid has several scientific research applications. It is primarily used as an impurity standard in the analysis of Fosfomycin . Additionally, it may be used in studies related to the synthesis and characterization of phosphonic acid derivatives. Its applications extend to fields such as chemistry, biology, medicine, and industry, where it can be used to investigate the properties and behavior of similar compounds .
Mecanismo De Acción
The mechanism of action of (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid is closely related to that of Fosfomycin. Fosfomycin exerts its bactericidal effects by binding covalently to a cysteine residue in the active site of the UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) enzyme, rendering it inactive . This inhibition prevents the formation of the bacterial cell wall, leading to cell death . The molecular targets and pathways involved in the action of this compound are likely similar to those of Fosfomycin.
Comparación Con Compuestos Similares
(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid is unique due to its specific structure and properties. Similar compounds include other phosphonic acid derivatives such as Fosfomycin itself, (1R,2S)-epoxypropylphosphonic acid, and (2R-cis)-(3-Methyloxiranyl)phosphonic acid . These compounds share similar chemical structures and mechanisms of action but differ in their specific applications and properties.
Propiedades
Fórmula molecular |
C6H14O8P2 |
|---|---|
Peso molecular |
276.12 g/mol |
Nombre IUPAC |
[1-hydroxy-2-[hydroxy-[(2R,3S)-3-methyloxiran-2-yl]phosphoryl]oxypropyl]phosphonic acid |
InChI |
InChI=1S/C6H14O8P2/c1-3(5(7)15(8,9)10)14-16(11,12)6-4(2)13-6/h3-7H,1-2H3,(H,11,12)(H2,8,9,10)/t3?,4-,5?,6+/m0/s1 |
Clave InChI |
TXFNACGJJKTUBW-XFMUEVFYSA-N |
SMILES isomérico |
C[C@H]1[C@H](O1)P(=O)(O)OC(C)C(O)P(=O)(O)O |
SMILES canónico |
CC1C(O1)P(=O)(O)OC(C)C(O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


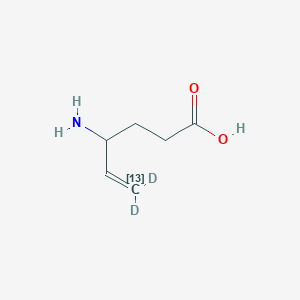
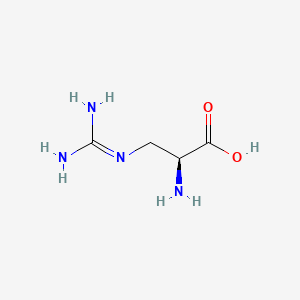


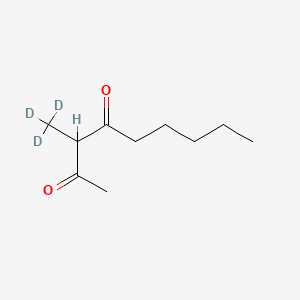

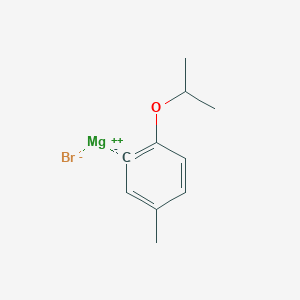

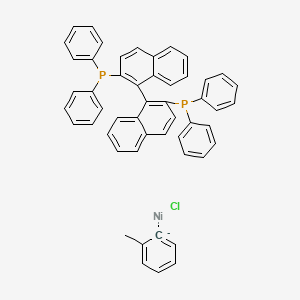


![N-[N'-tert-butyl-N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]carbamimidoyl]-4-(trifluoromethyl)benzamide](/img/structure/B13440446.png)
